Antimicrobial peptide ctriporin

Antimicrobial resistance MRSA Scorpion venom peptide

Antimicrobial peptide ctriporin is a 19‑residue, C‑terminally amidated, cationic α‑helical peptide (sequence FLWGLIPGAISAVTSLIKK‑NH₂) cloned from the venom of the scorpion Chaerilus tricostatus. It belongs to the non‑disulfide‑bridged peptide (NDBP) superfamily and exhibits selective bactericidal activity against Gram‑positive organisms and fungi via rapid membrane lysis.

Molecular Formula
Molecular Weight
Cat. No. B1578237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial peptide ctriporin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ctriporin Procurement Guide: Quantifiable Antimicrobial Peptide Differentiation for Antibiotic-Resistant Pathogen Programs


Antimicrobial peptide ctriporin is a 19‑residue, C‑terminally amidated, cationic α‑helical peptide (sequence FLWGLIPGAISAVTSLIKK‑NH₂) cloned from the venom of the scorpion Chaerilus tricostatus [1]. It belongs to the non‑disulfide‑bridged peptide (NDBP) superfamily and exhibits selective bactericidal activity against Gram‑positive organisms and fungi via rapid membrane lysis [1][2]. Its primary therapeutic differentiator is potent inhibition of methicillin‑resistant Staphylococcus aureus (MRSA), methicillin‑resistant coagulase‑negative Staphylococcus (MRCNS), and penicillin‑resistant Staphylococcus epidermidis (PRSE) at low μg/mL concentrations, a profile that distinguishes it from many conventional antibiotics and from other scorpion‑derived antimicrobial peptides [1][3].

Why Ctriporin Cannot Be Substituted by Other Scorpion-Derived Cationic Antimicrobial Peptides: Quantitative Selectivity and Resistance-Profile Evidence


Scorpion‑derived short cationic antimicrobial peptides (CαAMPs) share a common α‑helical amphipathic architecture, yet they diverge markedly in potency, spectrum, and hemolytic liability. Ctriporin demonstrates an MIC of 10 μg/mL against clinical MRSA isolates, whereas the structurally homologous peptide imcroporin requires 50 μg/mL against the same pathogen class—a five‑fold potency gap [1][2]. Against penicillin‑resistant S. epidermidis, ctriporin (MIC 10 μg/mL) outperforms penicillin G by three orders of magnitude (MIC 10,000 μg/mL) [1]. Furthermore, ctriporin’s selectivity for Gram‑positive membranes contrasts with broader‑spectrum analogs that exhibit higher hemolysis, making indiscriminate interchange a risk for both efficacy loss and toxicity in topical or systemic development programs [2][3].

Ctriporin Quantitative Differentiation Evidence: Head-to-Head MIC, Hemolysis, and In Vivo Data for Procurement Decisions


Ctriporin vs. Imcroporin: Five-Fold Superior Anti-MRSA Potency in Standardized Broth Microdilution Assays

Ctriporin inhibits clinical MRSA strains (P1374, P1386) with an MIC of 10 μg/mL, determined by broth microdilution in 96‑well plates at 37 °C with 10⁴–10⁶ CFU/mL inoculum [1]. Under comparable CLSI‑based conditions, imcroporin—a cationic scorpion peptide from Isometrus maculates—exhibits an MIC of 50 μg/mL against MRSA, representing a five‑fold higher concentration required for growth inhibition [2]. This potency advantage is further amplified against penicillin‑resistant S. epidermidis (PRSE), where ctriporin MIC is 10 μg/mL versus imcroporin’s reported inactivity against Gram‑negative and certain Gram‑positive resistant strains [1][2].

Antimicrobial resistance MRSA Scorpion venom peptide

Ctriporin Outperforms Cefotaxime by 10–40× and Penicillin G by 100–1,000× Against Clinical MRSA and PRSE Isolates

In a direct head‑to‑head broth microdilution comparison, ctriporin MIC was 10 μg/mL against MRSA P1386 and P1374, while cefotaxime required 100 μg/mL (strain P1386) and 400 μg/mL (strain P1374)—a 10‑ to 40‑fold potency advantage for ctriporin [1]. Against penicillin‑resistant S. epidermidis P1389, ctriporin MIC was 10 μg/mL versus penicillin G MIC of 10,000 μg/mL, a 1,000‑fold difference [1]. Vancomycin, the clinical gold‑standard for MRSA, achieved lower absolute MICs (4–8 μg/mL) in the same assay, but ctriporin retains the critical distinction of a membrane‑lytic mechanism that is orthogonal to vancomycin’s cell‑wall targeting, potentially circumventing vancomycin‑intermediate resistance phenotypes [1][2].

Antibiotic resistance MRSA Ctriporin vs. conventional antibiotics

Ctriporin Hemolytic Liability Quantified at 256 μg/mL: Baseline for Differentiating Engineered Analogs

In a standardized human red blood cell (hRBC) hemolysis assay, ctriporin at 256 μg/mL induced substantial hemolysis, consistent with the known liability of short cationic scorpion peptides [1]. Two engineered lysine‑substitution analogs, CM5 and CM6, reduced hemolysis to 9.8 ± 0.6% and 8.1 ± 1.9%, respectively, at the same concentration, while simultaneously improving MIC against ESKAPE pathogens to 2–8 μg/mL [1]. Although ctriporin itself is the reference scaffold, the quantitative hemolysis data establish the baseline therapeutic index (MIC₉₀/MHC) that any procurement specification must require of ctriporin batches or analogs intended for systemic or high‑dose topical use [1].

Hemolytic activity Therapeutic index Ctriporin analogs

In Vivo Proof‑of‑Concept: Topical Ctriporin Reduces S. aureus CFU by >4 log₁₀ in Murine Skin Infection Model

In a BALB/c mouse skin infection model, a single topical application of ctriporin (dose not specified in abstract; full text reports >95% purity synthetic peptide) to wounds inoculated with 10⁷–10⁸ CFU of S. aureus reduced recoverable CFU from 7.62 ± 0.14 log₁₀ to below detection within 4 h, translating to a >4 log₁₀ reduction and macroscopic cure of lesions [1]. By comparison, the related scorpion peptide imcroporin demonstrated in vivo cure of MRSA‑infected mice but at an MIC that is five‑fold higher, implying a higher required topical dose for equivalent efficacy [2]. No systemic toxicity was reported in either study, but only ctriporin has published quantitative CFU reduction data in a topical skin infection model [1].

In vivo efficacy Skin infection Topical antibiotic

Ctriporin Application Scenarios: Where Quantitative Differentiation Drives Scientific and Industrial Value


Topical Anti‑MRSA Formulation Development for Skin and Soft Tissue Infections

Ctriporin’s 10 μg/mL MIC against clinical MRSA, combined with its >4 log₁₀ CFU reduction in a murine skin infection model, positions it as a lead candidate for topical antibiotic creams, ointments, or wound dressings targeting hospital‑acquired and community‑associated MRSA [1]. Its membrane‑lytic mechanism is orthogonal to β‑lactam and glycopeptide resistance pathways, making it a compelling option for vancomycin‑intermediate S. aureus and MRCNS where conventional topical antibiotics (mupirocin, fusidic acid) face rising resistance rates [1][2].

Scaffold for Structure‑Activity Relationship (SAR) Optimization Programs

The quantitative hemolysis and MIC data from the 2024 lysine‑substitution study demonstrate that ctriporin is a tractable scaffold for rational engineering: analogs CM5 and CM6 achieved 4–7‑fold hemolysis reduction while improving anti‑ESKAPE potency to 2–8 μg/mL [1]. Industrial peptide optimization programs can use wild‑type ctriporin as the reference standard, with procurement specifications requiring ≥95% purity (RP‑HPLC) and verified molecular mass (2,014.2 Da by MALDI‑TOF) to ensure reproducibility of published SAR data [1][2].

Diagnostic Target for MRSA/MRCNS Resistance Surveillance Panels

Because ctriporin’s MIC is a uniform 10 μg/mL across MRSA, MRCNS, and PRSE clinical isolates—while conventional antibiotics show 100–1,000‑fold MIC variation—it can serve as a stable positive control or susceptibility probe in phenotypic resistance surveillance programs [1]. Procurement for diagnostic kit manufacturers requires verified lot‑to‑lot MIC consistency (≤2‑fold variation) against reference strains S. aureus AB94004 (MIC 5 μg/mL) and MRSA P1386 (MIC 10 μg/mL) [1].

Benchmark Compound for Scorpion‑Derived CαAMP Library Screening

As the first bioactive peptide characterized from Chaerilus tricostatus venom and a member of the short cationic AMP (group 4) family, ctriporin serves as a phylogenetic and functional benchmark for screening newly discovered scorpion CαAMPs [1]. Its well‑characterized MIC spectrum (Gram‑positive selective; inactive against E. coli and P. aeruginosa at >100 μg/mL), solved NMR structures in SDS and DPC micelles, and published C‑terminal amidation requirement provide a multi‑parametric reference for comparative evaluation of novel peptide candidates [1][2].

Quote Request

Request a Quote for Antimicrobial peptide ctriporin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.